![molecular formula C10H7ClN2O3 B14328986 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate CAS No. 109702-73-0](/img/structure/B14328986.png)
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to a chlorinated and methoxycarbonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the chlorination of a methoxycarbonyl-substituted phenyl ring, followed by the introduction of a diazonium group through a diazotization reaction. This reaction is usually carried out under acidic conditions using sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted phenyl derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling Reactions: Phenols or aromatic amines in the presence of a base, such as sodium hydroxide, are typical reagents.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Coupling Reactions: Azo dyes.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4-(Methoxycarbonyl)phenylboronic acid: Shares the methoxycarbonyl group but differs in the presence of a boronic acid group instead of a diazonium group.
Indoxacarb: Contains a methoxycarbonyl group and a chlorinated phenyl ring but is structurally different due to the presence of an oxadiazine ring.
Uniqueness: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
CAS No. |
109702-73-0 |
|---|---|
Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 4-chloro-2-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)7-3-2-6(11)4-8(7)9(14)5-13-12/h2-5H,1H3 |
InChI Key |
FJUCTGHNVUGWBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
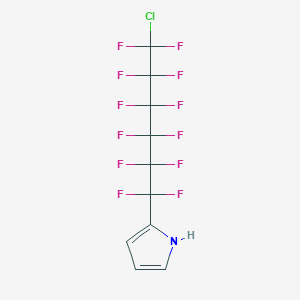

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
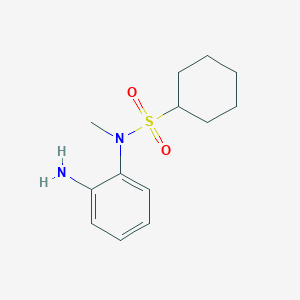
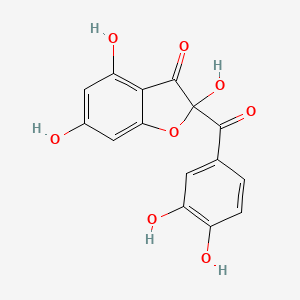

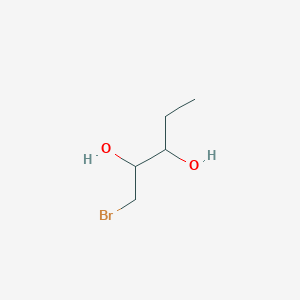

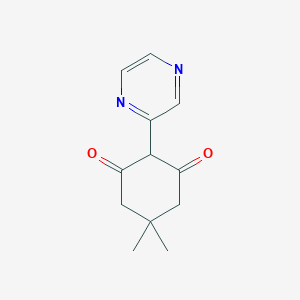
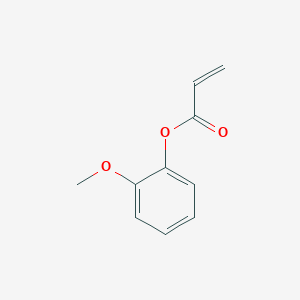
silane](/img/structure/B14328963.png)
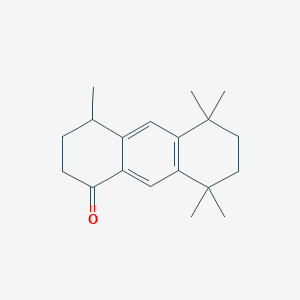
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
